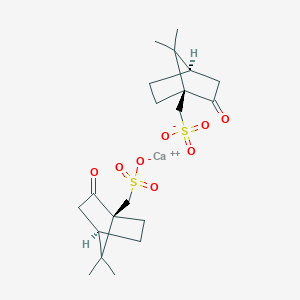
2,3,4,5,6-Pentafluorobenzophenone
Vue d'ensemble
Description
2,3,4,5,6-Pentafluorobenzophenone is a chemical compound with the molecular formula C13H5F5O . It is used in the preparation of fluorinated polymerizable photoinitiators .
Molecular Structure Analysis
The molecular structure of 2,3,4,5,6-Pentafluorobenzophenone consists of a benzophenone core with five fluorine atoms attached to one of the phenyl rings .Chemical Reactions Analysis
2,3,4,5,6-Pentafluorobenzophenone has been used in the synthesis of novel fluorinated poly(ether nitrile)s . It has also been used as an ultraviolet stabilizer (UVS) to slow down the photo degradation of perfluoropolyether (PFPE) lubricants .Physical And Chemical Properties Analysis
2,3,4,5,6-Pentafluorobenzophenone is a solid at room temperature . It has a melting point of 36-39°C and a boiling point of 93°C at 0.2 mmHg . Its molecular weight is 272.17 g/mol .Applications De Recherche Scientifique
Synthesis of Fluorinated Polymers
2,3,4,5,6-Pentafluorobenzophenone: is utilized in the synthesis of fluorinated polymers. These polymers exhibit high chemical resistance and thermal stability, making them suitable for harsh environments. The compound acts as a monomer that introduces fluorine atoms into the polymer chain, enhancing the material’s properties .
Photoinitiator for Polymerization
This compound serves as a photoinitiator in UV-curable coatings and inks. Upon exposure to UV light, it generates free radicals that initiate the polymerization of monomers, leading to a solidified material. This application is critical in the manufacturing of electronics, adhesives, and 3D printing materials .
Medicinal Chemistry
In medicinal chemistry, 2,3,4,5,6-Pentafluorobenzophenone is a precursor for synthesizing pentafluorophenyl analogs of bioactive compounds. These analogs can have enhanced metabolic stability and altered pharmacokinetic properties, which are valuable in drug development .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCPWBWOSASKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165367 | |
| Record name | 2,3,4,5,6-Pentafluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluorobenzophenone | |
CAS RN |
1536-23-8 | |
| Record name | 2,3,4,5,6-Pentafluorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1536-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001536238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5,6-Pentafluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-pentafluorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3,4,5,6-Pentafluorobenzophenone interact with biological systems like proteins and DNA?
A: Research indicates that 2,3,4,5,6-Pentafluorobenzophenone can interact with proteins and DNA through a process called hydrogen abstraction, forming radical pairs. [] This interaction, studied using laser flash photolysis, reveals that proteins and DNA can confine these radical pairs, influencing their behavior. [] Interestingly, the timescale of these interactions differs between proteins and DNA, suggesting varying confinement properties. []
Q2: Does the fluorine substitution in 2,3,4,5,6-Pentafluorobenzophenone influence its reactivity with metal complexes?
A: Yes, the presence of fluorine significantly affects the reactivity of 2,3,4,5,6-Pentafluorobenzophenone with certain metal complexes. Unlike its non-fluorinated counterpart, which undergoes ortho-C-H activation, 2,3,4,5,6-Pentafluorobenzophenone undergoes selective C-F activation when reacting with the osmium complex OsH6(PiPr3)2. [] This reaction leads to the formation of a specific osmium-fluoride complex, highlighting the role of fluorine substitution in directing the reaction pathway. []
Q3: Are there alternative reaction pathways observed for 2,3,4,5,6-Pentafluorobenzophenone with metal complexes, besides C-F activation?
A: While C-F activation is observed with OsH6(PiPr3)2, a different reaction pathway is observed with the cobalt complex CoCH3(PMe3)4. [] In this case, despite the strength of the C-F bond, 2,3,4,5,6-Pentafluorobenzophenone undergoes C-F activation with elimination of fluoromethane. [] This difference in reactivity emphasizes the influence of the metal center and its ligands on the reaction pathway with fluorinated substrates.
Q4: Can magnetic fields influence the behavior of radical pairs generated from 2,3,4,5,6-Pentafluorobenzophenone in biological systems?
A: Yes, external magnetic fields have been shown to influence the dynamics of radical pairs derived from 2,3,4,5,6-Pentafluorobenzophenone in the presence of proteins and DNA. [] The magnetic field affects the intersystem crossing rate within the confined radical pair, ultimately impacting its reactivity. [] This phenomenon highlights the sensitivity of radical pair behavior to magnetic fields, particularly within the unique environments provided by biomolecules like proteins and DNA. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)


